molecular formula C21H24FNO4S B11120884 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(propan-2-yloxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11120884
M. Wt: 405.5 g/mol
InChI Key: GMYMYNQTUQOSBY-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(propan-2-yloxy)benzamide (CAS: 845631-45-0) is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, a 4-fluorobenzyl group, and a 4-(propan-2-yloxy)phenyl substituent . The sulfone group confers enhanced polarity and metabolic stability compared to non-oxidized thioether analogs .

Properties

Molecular Formula

C21H24FNO4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H24FNO4S/c1-15(2)27-20-9-5-17(6-10-20)21(24)23(19-11-12-28(25,26)14-19)13-16-3-7-18(22)8-4-16/h3-10,15,19H,11-14H2,1-2H3

InChI Key

GMYMYNQTUQOSBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(propan-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiophene ring, which is known for its versatile reactivity and biological significance. The presence of fluorine and propan-2-yloxy groups enhances its lipophilicity and potentially its bioactivity.

Molecular Formula : C₁₈H₁₈FNO₃S
Molecular Weight : 345.40 g/mol
IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown activity against various fungal pathogens.

CompoundInhibition Rate (%)Target Organism
14h77.8Pyricularia oryae
14e55.6Alternaria solani
14n66.7Gibberella zeae

This data suggests that modifications in the chemical structure can enhance antifungal efficacy, indicating a promising avenue for further research into the compound's potential as an antifungal agent .

Insecticidal Activity

Insecticidal properties have also been reported for structurally related compounds. For example, certain benzamide derivatives demonstrated lethal activities against agricultural pests such as Mythimna separate and Helicoverpa armigera.

CompoundMortality Rate (%)Target Insect
14q70Mythimna separate
14i70Spodoptera frugiperda

These findings indicate that the compound may serve as a potential insecticide, contributing to pest management strategies in agriculture .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in target organisms. The presence of the thiophene ring is particularly notable for its interaction with biological targets due to its electron-rich nature.

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of various benzamide derivatives, this compound was tested against multiple fungal strains. Results showed promising inhibition rates, particularly against Pyricularia oryae, suggesting that structural modifications can lead to enhanced antifungal activity .

Case Study 2: Insecticidal Properties

Another investigation focused on the insecticidal properties of benzamide derivatives revealed that compounds similar to this compound exhibited significant mortality rates against agricultural pests. The study concluded that these compounds could be developed into effective insecticides for crop protection .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzamide Derivatives

Table 1: Key Structural Differences Among Benzamide Analogues
Compound Name Substituent R1 Substituent R2 Key Functional Groups Molecular Features
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl 4-fluorobenzyl Sulfone, benzamide, isopropoxy Polar sulfone enhances solubility; fluorobenzyl may improve membrane permeability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 1,1-dioxidotetrahydrothiophen-3-yl 4-isopropylbenzyl Hexyloxy (vs. isopropoxy) Longer alkoxy chain increases lipophilicity; isopropylbenzyl may reduce metabolic clearance
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl 1H-imidazol-1-yl Imidazole, halogen Imidazole introduces basicity; chloro/fluoro groups enhance receptor binding
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolopyrimidine-chromenyl Isopropyl Chromenone, fluorophenyl Bulky chromenone core likely reduces solubility; pyrazolopyrimidine may confer kinase inhibition
Key Observations:
  • Sulfone vs. Sulfonamide : Unlike sulfonamide-containing derivatives (e.g., ), the sulfone in the target lacks ionizable NH groups, reducing hydrogen-bonding capacity but improving oxidative stability.
  • Heterocyclic Cores : Analogues with imidazole () or pyrazolopyrimidine () substituents introduce aromaticity and basicity, which are absent in the target’s aliphatic sulfone ring.

Spectroscopic Characterization

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thiones contrast with the target’s sulfone group, which would show strong S=O stretches (~1300–1350 cm⁻¹).
  • NMR : The 4-fluorobenzyl group in the target would exhibit distinct ¹⁹F and ¹H signals (e.g., aromatic protons at δ 7.2–7.4 ppm), comparable to fluorinated analogs in .

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